molecular formula C26H18N4Na2O8S2 B12507345 Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate

Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate

Katalognummer: B12507345
Molekulargewicht: 624.6 g/mol
InChI-Schlüssel: USOCRYXQYSYMTL-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonates, hydrazones, and naphthalene rings.

Vorbereitungsmethoden

The synthesis of Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the naphthalene sulfonate precursor, followed by the introduction of the hydrazone and cyclohexene moieties. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving enzyme interactions and protein binding. In medicine, its potential therapeutic properties are being explored, particularly in the development of new drugs. Industrial applications include its use in the production of dyes and pigments due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are complex and may include signal transduction pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate stands out due to its unique structural features and diverse functional groups. Similar compounds include other naphthalene sulfonates and hydrazone derivatives, but this compound’s combination of these features makes it particularly versatile and valuable for various applications.

Eigenschaften

Molekularformel

C26H18N4Na2O8S2

Molekulargewicht

624.6 g/mol

IUPAC-Name

disodium;4-[2-[2,6-dioxo-5-[(4-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazinylidene]cyclohex-3-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate

InChI

InChI=1S/C26H20N4O8S2.2Na/c31-23-15-13-22(29-27-17-7-3-1-2-4-8-18(12-11-17)39(33,34)35)26(32)25(23)30-28-21-14-16-24(40(36,37)38)20-10-6-5-9-19(20)21;;/h1-16,27-28H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI-Schlüssel

USOCRYXQYSYMTL-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=CC(=CC=C(C=C1)NN=C2C=CC(=O)C(=NNC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.